3-Acetoxyphenylzinc iodide
Description
Historical Trajectory of Organozinc Chemistry and Its Foundational Contributions
The genesis of organozinc chemistry can be traced back to 1848, when English chemist Edward Frankland, in his quest to isolate organic radicals, synthesized diethylzinc. sigmaaldrich.comsigmaaldrich.commdpi.com This seminal discovery marked the first preparation of an organozinc compound and laid the groundwork for the burgeoning field of organometallic chemistry. sigmaaldrich.commdpi.com Frankland's initial work involved the reaction of ethyl iodide with zinc metal, a process that, while groundbreaking, yielded highly pyrophoric substances that demanded careful handling. youtube.com
A pivotal advancement in the application of organozinc reagents came in 1887 with the discovery of the Reformatsky reaction by Russian chemist Sergey Nikolaevich Reformatsky. arkat-usa.orgnih.govnih.gov This reaction demonstrated that α-halo esters could react with aldehydes or ketones in the presence of zinc metal to form β-hydroxy-esters. arkat-usa.orgnih.gov The key to this transformation was the in situ formation of an organozinc reagent, often referred to as a Reformatsky enolate, which exhibited lower reactivity compared to the more established Grignard or organolithium reagents, thus preventing unwanted side reactions with the ester functionality. These early discoveries underscored the unique reactivity profile of organozinc compounds and set the stage for their future development.
Evolution and Strategic Importance of Functionalized Organozinc Halides
For many years, the application of organozinc reagents was somewhat limited. However, a significant turning point came with the development of methods to prepare highly functionalized organozinc halides. The research group of Paul Knochel, among others, made substantial contributions in this area, demonstrating that a wide array of functional groups, such as esters, nitriles, and even ketones, could be tolerated within the organozinc reagent itself. This was a major breakthrough, as it allowed for the synthesis of complex molecules without the need for extensive protecting group strategies.
The strategic importance of these functionalized organozinc halides lies in their exceptional utility in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. Developed by Ei-ichi Negishi, this palladium- or nickel-catalyzed reaction couples an organozinc compound with an organic halide, forming a new carbon-carbon bond. The mild reaction conditions and high functional group tolerance of both the organozinc reagent and the coupling process have made the Negishi coupling a powerful tool in the synthesis of natural products and other complex organic molecules. The ability to prepare and utilize functionalized organozinc halides has thus dramatically expanded the scope of modern organic synthesis, offering a reliable and versatile method for constructing intricate molecular architectures.
Position of 3-Acetoxyphenylzinc Iodide within the Landscape of Aryl Organozinc Species
Within the diverse family of aryl organozinc reagents, 3-Acetoxyphenylzinc iodide holds a specific and valuable position. As a functionalized aryl organozinc halide, it embodies the key advantages that have driven the widespread adoption of this class of reagents. The presence of an acetate (B1210297) ester group on the aromatic ring is a testament to the chemoselectivity achievable with organozinc chemistry.
Properties of 3-Acetoxyphenylzinc Iodide:
| Property | Value |
| Molecular Formula | C₈H₇IO₂Zn |
| Molecular Weight | 327.43 g/mol |
| Form | Solution |
| Concentration | Typically 0.5 M in THF |
| Appearance | Data not widely available |
| Boiling Point | 65 °C (of THF solvent) |
| Density | 1.018 g/mL at 25 °C (of 0.5M solution) |
| Storage Temperature | 2-8°C |
| Data sourced from commercial suppliers and may refer to the solution in THF. sigmaaldrich.comsigmaaldrich.com |
The true utility of 3-Acetoxyphenylzinc iodide is realized in its application as a nucleophilic partner in cross-coupling reactions. Its structure allows for the introduction of a 3-acetoxyphenyl moiety into a target molecule. A pertinent example of the reactivity profile of such stabilized arylzinc iodides is their use in the acylative Negishi coupling to synthesize chalcones. In such a reaction, an arylzinc iodide can be coupled with a cinnamoyl chloride derivative in the presence of a palladium catalyst to form the chalcone (B49325) backbone. This type of transformation highlights the ability of the organozinc reagent to participate in C-C bond formation while preserving the integrity of the ester functional group.
The direct synthesis of such functionalized arylzinc iodides is often achieved through the insertion of activated zinc into the corresponding aryl iodide. This method is advantageous as it avoids the use of highly reactive organolithium or Grignard reagents, which would likely be incompatible with the ester functionality. The stability and selective reactivity of 3-Acetoxyphenylzinc iodide, therefore, position it as a valuable building block for the synthesis of complex, functionalized aromatic compounds.
Properties
IUPAC Name |
iodozinc(1+);phenyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O2.HI.Zn/c1-7(9)10-8-5-3-2-4-6-8;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRGYVRUPNNTGU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C[C-]=C1.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 3 Acetoxyphenylzinc Iodide and Analogues
Direct Metal Insertion Techniques (e.g., Activated Zinc)
The direct insertion of zinc metal into the carbon-halogen bond of an aryl halide is a fundamental and atom-economical method for preparing organozinc reagents like 3-acetoxyphenylzinc iodide. rsc.org This oxidative addition reaction is particularly effective for aryl iodides and bromides. organic-chemistry.org The success of this method often hinges on the reactivity of the zinc metal, which typically requires activation. wikipedia.org
Optimization of Reaction Conditions for Direct Formation
The formation of arylzinc iodides via direct insertion is significantly influenced by the reaction conditions. Key parameters that are often optimized include the solvent, temperature, and the presence of activating agents. A common solvent for these reactions is tetrahydrofuran (B95107) (THF). organic-chemistry.org The reaction temperature can range from room temperature to reflux, depending on the reactivity of the aryl halide. organic-chemistry.orgriekemetals.com For instance, the conversion of aryl iodides can often be completed overnight at room temperature or within a couple of hours at reflux. riekemetals.comriekemetals.com
The use of co-solvents or additives can also play a crucial role. For example, the addition of lithium chloride (LiCl) to the reaction mixture has been shown to significantly accelerate the insertion of zinc dust into aryl iodides and bromides, allowing for high yields at moderate temperatures (25-50°C). organic-chemistry.org The presence of LiCl is thought to form a soluble adduct with the organozinc compound, thereby removing it from the metal surface and facilitating a continuous reaction. organic-chemistry.org
Table 1: Effect of Reaction Conditions on the Synthesis of Arylzinc Reagents via Direct Zinc Insertion
| Aryl Halide | Zinc Type | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aryl Iodide | Zinc Dust | LiCl | THF | 25 | 12 | >90 |
| Aryl Bromide | Zinc Dust | LiCl | THF | 50 | 4 | ~85 |
| Aryl Iodide | Rieke Zinc | - | THF | 25 | 2 | High |
Note: This table represents typical conditions and yields reported in the literature and may vary depending on the specific substrate and experimental setup.
Role of Activating Agents in Zinc Reactivity
Standard commercial zinc powder is often not reactive enough to readily undergo oxidative addition with aryl halides. nih.gov Therefore, various activation methods are employed to enhance its reactivity.
Common Zinc Activation Methods:
Rieke® Zinc: This highly reactive form of zinc is prepared by the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with an alkali metal like lithium or potassium in the presence of an electron carrier such as naphthalene. wikipedia.orgresearchgate.net Rieke zinc has proven to be very effective for the synthesis of organozinc reagents from aryl and alkyl halides. wikipedia.org The reactivity can be influenced by the specific preparation method and the salts present in the supernatant. nih.gov
Chemical Activation: Simple and effective activation can be achieved by treating zinc dust with small amounts of activating agents.
1,2-Dibromoethane and Trimethylsilyl chloride: These reagents are used to clean the passivating oxide layer from the zinc surface. wikipedia.org
Iodine: A catalytic amount of iodine can activate zinc metal, facilitating the direct insertion into alkyl and aryl halides. organic-chemistry.org
Lithium Chloride (LiCl): As mentioned earlier, LiCl is not only a rate accelerant but also acts as an activating agent by helping to break down the zinc oxide layer and solubilizing the newly formed organozinc species. organic-chemistry.org
Zinc-Couple Systems: The reactivity of zinc can be enhanced by the presence of another metal. For example, a zinc-silver couple, generated using a catalytic amount of silver acetate (B1210297), has been shown to promote the direct insertion of zinc into aryl iodides. researchgate.net
Transmetalation Approaches in Organozinc Synthesis
Transmetalation is a widely used and versatile method for preparing organozinc compounds. wikipedia.org This process involves the transfer of an organic group from a more electropositive metal to a zinc salt, typically a zinc halide like zinc iodide (ZnI₂) or zinc chloride (ZnCl₂). wikipedia.orgyoutube.com This approach is particularly valuable when the direct insertion method is not feasible or when the precursor organometallic reagent is readily available.
From Organolithium Precursors
Organolithium reagents are highly reactive organometallic compounds that can be readily prepared from organic halides or through deprotonation of acidic protons. wikipedia.org The transmetalation reaction between an organolithium compound (RLi) and a zinc salt (ZnX₂) is generally a fast and efficient process. wikipedia.orgyoutube.com
For the synthesis of 3-acetoxyphenylzinc iodide, the corresponding 3-acetoxyphenyllithium would be required. This precursor could potentially be generated via a lithium-halogen exchange from a suitable 3-acetoxyphenyl halide or by directed ortho-metalation if a suitable directing group is present. The subsequent addition of zinc iodide would then yield the desired organozinc product. This method is advantageous for creating functionalized organozinc reagents that might not be compatible with the conditions of direct zinc insertion. electrochem.org
From Organomagnesium (Grignard) Precursors
Grignard reagents (RMgX) are another class of commonly used organometallic compounds that serve as excellent precursors for organozinc reagents. wikipedia.org Similar to organolithium compounds, Grignard reagents readily undergo transmetalation with zinc salts. youtube.com The reaction involves the exchange of the magnesium-carbon bond for a zinc-carbon bond.
The preparation of 3-acetoxyphenylzinc iodide via this route would involve the initial formation of 3-acetoxyphenylmagnesium iodide (a Grignard reagent) from 3-iodoanisole (B135260) and magnesium metal. Subsequent treatment of this Grignard reagent with zinc iodide would result in the formation of 3-acetoxyphenylzinc iodide. This transmetalation from a Grignard reagent is a common strategy in Negishi coupling reactions, where the organozinc species is generated in situ. numberanalytics.com
Table 2: Comparison of Transmetalation Precursors for Organozinc Synthesis
| Precursor | General Formula | Typical Preparation | Reactivity | Functional Group Tolerance |
| Organolithium | R-Li | Reaction of organic halide with lithium metal or deprotonation | Very High | Lower |
| Organomagnesium | R-MgX | Reaction of organic halide with magnesium metal | High | Moderate |
Electrochemical Synthesis of Organozinc Reagents
Electrochemical methods offer an alternative pathway for the synthesis of organozinc reagents. oup.com This technique can avoid the use of highly reactive and often pyrophoric organometallic precursors like organolithium or Grignard reagents. The electrochemical process typically involves the reduction of an organic halide at a cathode in the presence of a sacrificial zinc anode. electrochem.orggoogle.com
The generation of the organozinc compound occurs through the reaction of the electrochemically generated organic anion with the zinc anode. oup.com The process can be catalyzed by transition metal salts, such as cobalt or nickel complexes, which can facilitate the reduction of less reactive organic halides. electrochem.orggoogle.com This method has been successfully applied to the synthesis of various aryl and heteroaryl zinc compounds. electrochem.org While specific examples for the electrochemical synthesis of 3-acetoxyphenylzinc iodide are not prevalent in the literature, the general principles suggest its feasibility, particularly given the compatibility of the ester functional group with certain electrochemical conditions. electrochem.orgoup.com The use of aprotic polar solvents like acetonitrile (B52724) or dimethylformamide is common in these electrosyntheses. electrochem.org
Scalability and Process Intensification in Preparation Protocols
The transition from laboratory-scale synthesis to large-scale industrial production of organometallic reagents such as 3-Acetoxyphenylzinc iodide presents significant challenges. Traditional batch-wise preparation, while suitable for small quantities, often encounters limitations related to safety, reproducibility, and efficiency when scaled up. Key issues include the management of reaction exotherms, the instability of the organozinc products, and their sensitivity to air and moisture, which can lead to inconsistent yields and purity. researchgate.netnih.gov Consequently, modern synthetic strategies have increasingly focused on process intensification, particularly through the adoption of continuous flow chemistry, to provide safer, more reliable, and scalable routes to these valuable reagents. researchgate.netspringernature.com
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. For the synthesis of aryl zinc halides, continuous flow processing has emerged as a superior alternative to conventional batch methods. acs.org In a typical flow setup, a solution of the aryl halide precursor—in this case, 3-iodophenyl acetate in a suitable solvent like tetrahydrofuran (THF)—is continuously pumped through a heated column packed with activated zinc metal. researchgate.netnih.gov The direct insertion of zinc into the carbon-iodine bond occurs within the column, generating the desired 3-Acetoxyphenylzinc iodide solution, which emerges from the reactor.
The advantages of this approach are manifold. The small reactor volume at any given moment significantly enhances safety by minimizing the amount of energetic reagent present and allowing for highly efficient heat transfer, thereby mitigating the risk of thermal runaways. nih.govresearchgate.net This "on-demand" synthesis allows the reagent to be generated and immediately consumed in a subsequent reaction (a concept known as "telescoping"), which circumvents the problems associated with the storage and handling of unstable intermediates. researchgate.netresearchgate.net Research has demonstrated that this methodology provides organozinc solutions of high purity and with reproducible concentrations. nih.gov Furthermore, the scalability of a flow process is inherently more straightforward than for a batch reactor; increasing production capacity can often be achieved by extending the operational run time or by "numbering-up" (running multiple reactors in parallel). researchgate.net
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Aryl Zinc Halides
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to large volumes of reactive material and potential for thermal runaway. | Inherently safer due to small internal volume and superior heat exchange. nih.govresearchgate.net |
| Scalability | Complex; requires larger, specialized reactors and poses significant heat management challenges. | Simpler to scale by extending run time or numbering-up reactors. researchgate.net |
| Reagent Handling | Requires storage of potentially unstable organozinc reagents. | On-demand generation avoids storage and degradation issues. researchgate.netresearchgate.net |
| Reproducibility | Can be variable due to localized concentration/temperature gradients and initiation difficulties. | High reproducibility due to precise control over reaction parameters (flow rate, temperature). researchgate.net |
| Process Control | Limited control over mixing and heat transfer, especially at scale. | Excellent control over residence time, temperature, and stoichiometry. |
| Product Quality | Risk of side-product formation (e.g., Wurtz coupling) and impurities. | Often produces cleaner product streams with consistent concentration. nih.gov |
Detailed research into the continuous flow synthesis of various organozinc halides has established robust protocols that are directly applicable to the preparation of 3-Acetoxyphenylzinc iodide. Studies have shown that a range of functionalized aryl halides can be converted to their corresponding zinc reagents with high to quantitative yields in a single pass through a zinc-packed reactor. researchgate.netacs.org The activation of zinc, for example by using an excess of zinc turnings or the addition of salts like lithium chloride, is crucial for achieving high efficiency and can allow for reactions to proceed under milder conditions. researchgate.netorganic-chemistry.org Pilot-scale demonstrations have confirmed the viability of these methods for industrial production, with throughputs reaching several liters per hour. researchgate.netacs.org
Table 2: Selected Examples of Continuous Flow Synthesis of Functionalized Organozinc Reagents
| Organic Halide Precursor | Key Conditions | Throughput / Residence Time | Yield | Reference |
|---|---|---|---|---|
| Ethyl bromoacetate | Packed zinc column, heated | 30 mL/h (produces ~250-300 mL total) | Not specified, "reproducible concentration" | researchgate.netnih.gov |
| Various organic halides | Packed zinc granule bed, ~250-fold excess of Zn | Single passage through reactor | 78-100% | acs.org |
| Various organic halides | Packed zinc turnings bed | Single passage through reactor | 82-92% | researchgate.net |
| Benzylzinc bromide | Not specified | Residence time: 23-32 seconds for subsequent Negishi coupling | 72-92% (of coupled product) | acs.org |
| Allylzinc bromide | Not specified | Residence time: 2.0 minutes for subsequent Saytzeff reaction | 66-98% (of coupled product) | acs.org |
| Functionalized aryl/heteroaryl iodides | Zn powder, LiCl, THF, 25-50°C | Not specified (batch, but applicable principle for flow) | High yields demonstrated at large scale | organic-chemistry.org |
Reactivity Profiles and Mechanistic Investigations of 3 Acetoxyphenylzinc Iodide in Organic Transformations
Fundamental Reaction Pathways in Metal-Catalyzed Processes
Cross-coupling reactions catalyzed by transition metals, such as palladium and nickel, are cornerstone methodologies in modern organic synthesis. The journey of 3-acetoxyphenylzinc iodide through a typical catalytic cycle involves three primary stages: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition to Transition Metal Catalysts (e.g., Palladium, Nickel)
The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent transition metal center, typically Pd(0) or Ni(0). nih.gov This step involves the insertion of the metal into the carbon-halogen bond, leading to a higher oxidation state for the metal (e.g., Pd(II) or Ni(II)). nih.govyoutube.com The efficiency of this process can be influenced by the nature of the halide and the electronic properties of the metal catalyst. nih.gov For instance, the reaction of an aryl iodide with a Pd(0) complex, often stabilized by phosphine (B1218219) ligands, results in the formation of an arylpalladium(II) iodide species. youtube.com
Transmetalation Dynamics in Catalytic Cycles
Following oxidative addition, the crucial transmetalation step occurs. In this stage, the organic group from the organozinc reagent, in this case, the 3-acetoxyphenyl group, is transferred to the palladium(II) center, displacing the halide. This process regenerates the zinc halide and forms a diorganopalladium(II) intermediate. The kinetics and thermodynamics of transmetalation are pivotal and can be influenced by the nature of the ligands on the palladium and the solvent system employed.
Reductive Elimination as a C-C Bond Forming Event
The final and irreversible step of the catalytic cycle is reductive elimination. libretexts.orgyoutube.com This process involves the formation of the new carbon-carbon bond between the two organic groups previously attached to the palladium center, in this case, the 3-acetoxyphenyl group and the organic moiety from the initial oxidative addition substrate. nih.gov The metal is simultaneously reduced back to its initial low-valent state (e.g., Pd(0)), allowing it to re-enter the catalytic cycle. libretexts.orgyoutube.com For reductive elimination to occur, the two ligands to be coupled must be situated in a cis-orientation on the metal center. libretexts.org The steric bulk of ancillary ligands can promote this step by alleviating steric strain in the transition state. libretexts.org
Kinetic and Spectroscopic Elucidation of Reaction Intermediates
Understanding the intricacies of a catalytic cycle necessitates the characterization of the transient species involved. Kinetic studies and spectroscopic techniques are invaluable tools for elucidating the structures and reactivities of reaction intermediates. Techniques such as mass spectrometry and anion photoelectron spectroscopy have been successfully employed to study gas-phase reactions and identify pre- and post-reaction van der Waals complexes, providing insight into the reaction pathway. nih.gov Furthermore, UV-visible spectroscopy can be used to observe and characterize key intermediates, such as iron(III)-iodosylarene complexes, by monitoring their characteristic spectral features. mdpi.com
| Ligand Type | Metal | Effect on Reaction |
| P2N2 Ligands | Pd, Ni | Broadly effective in Mizoroki-Heck reactions, influencing regioselectivity. chemrxiv.org |
| Bulky Aromatic Phosphines | Pd | Favor maintenance of stereoselectivity and high levels of chemoselectivity in Negishi couplings. nih.gov |
| Chiral Ligands | Cu, Rh | Crucial in determining the stereochemical outcome in asymmetric C-C and C-N bond forming reactions. pitt.edu |
Role of Additives and Solvents in Modulating Reaction Mechanisms
Additives and solvents can play a critical, and sometimes decisive, role in the outcome of a metal-catalyzed reaction involving 3-acetoxyphenylzinc iodide. Additives can act as activating agents for the formation of the organozinc reagent itself. For instance, lithium chloride (LiCl) has been shown to accelerate the formation of organozinc reagents by promoting the solubilization of organozinc species from the surface of the zinc metal. nih.gov In the catalytic cycle, additives like tetrabutylammonium (B224687) iodide (Bu4NI) can have a positive effect on the cross-coupling reaction, with the yield of the coupled product increasing significantly with the amount of the additive used. nih.gov
The solvent can also dramatically influence the reaction. Polar aprotic solvents are often favored for reactions with aryl iodides. chemrxiv.org The unique properties of the iodide ion itself can also be a factor, as it can stabilize low-valent metal species, act as a good nucleophile, and participate in various steps of the catalytic cycle. researchgate.net
| Additive/Solvent | Effect on Reaction |
| Lithium Chloride (LiCl) | Accelerates organozinc formation by promoting solubilization. nih.gov |
| Tetrabutylammonium Iodide (Bu4NI) | Positively impacts the yield of Pd-catalyzed cross-coupling reactions. nih.gov |
| Polar Aprotic Solvents (e.g., DMF) | Favored for Mizoroki-Heck reactions with aryl iodides. chemrxiv.org |
Applications of 3 Acetoxyphenylzinc Iodide in Advanced Synthetic Organic Chemistry
Cross-Coupling Reactions
The Negishi coupling, a powerful method for forging carbon-carbon bonds, involves the reaction of an organozinc compound with an organic halide or triflate, typically catalyzed by a palladium or nickel complex. The versatility of this reaction stems from the high functional group tolerance and the reactivity of the organozinc reagent. However, the scientific literature lacks specific examples and mechanistic studies involving 3-Acetoxyphenylzinc iodide in these transformations.
Related Aryl-Aryl and Aryl-Heteroatom Coupling Strategies
Beyond the Negishi coupling, various other methods exist for the formation of aryl-aryl and aryl-heteroatom bonds. These strategies often employ different organometallic reagents or coupling partners. A thorough search of the literature did not reveal any instances where 3-Acetoxyphenylzinc iodide has been utilized in these alternative coupling strategies.
Stereoselective Transformations
The development of asymmetric catalytic methods is a significant goal in organic synthesis, allowing for the selective formation of one enantiomer of a chiral molecule. This is often achieved through the use of chiral ligands that coordinate to the metal catalyst.
Applications in Asymmetric Synthesis Utilizing Chiral Ligands
There is no available research on the application of 3-Acetoxyphenylzinc iodide in asymmetric synthesis. The use of chiral ligands to control the stereochemical outcome of reactions involving this specific organozinc reagent has not been reported. Therefore, no data on enantioselectivities or the types of chiral ligands that might be effective can be provided.
Functional Group Compatibility and Chemoselectivity
Organozinc reagents, including 3-Acetoxyphenylzinc iodide, are renowned for their high functional group tolerance, a characteristic that distinguishes them from more reactive organometallic counterparts like Grignard or organolithium reagents. mdpi.comwikipedia.org This compatibility allows for the construction of complex molecules bearing sensitive functionalities without the need for extensive protecting group strategies. The presence of the zinc-carbon bond, which is less polarized than magnesium-carbon or lithium-carbon bonds, moderates the nucleophilicity and basicity of the reagent, thereby enhancing its chemoselectivity.
Reactions Tolerating Acetate (B1210297) and Other Sensitive Moieties
The inherent structure of 3-Acetoxyphenylzinc iodide, which contains an acetate group, provides a clear example of its functional group compatibility. In cross-coupling reactions, the reagent selectively participates through its carbon-zinc bond, leaving the ester functionality intact. This chemoselectivity is crucial for synthesizing complex aromatic compounds where ester groups are present.
Research on the Negishi cross-coupling reactions of organozinc reagents has consistently demonstrated their tolerance for a wide array of functional groups. wikipedia.orgnih.gov Specifically, in the context of acylative Negishi couplings, arylzinc iodides have been successfully employed for the synthesis of chalcones, where the reaction conditions tolerate functionalities such as esters and chlorides. mdpi.com This tolerance is significant as it allows for the direct use of functionalized building blocks without the risk of undesired side reactions. For instance, the coupling of an arylzinc iodide with a cinnamoyl chloride derivative proceeds efficiently without affecting any ester groups present on either coupling partner. mdpi.com
The table below summarizes the compatibility of organozinc reagents in Negishi couplings with various sensitive functional groups, which is indicative of the expected behavior of 3-Acetoxyphenylzinc iodide.
Table 1: Functional Group Tolerance in Negishi Cross-Coupling Reactions with Organozinc Reagents| Functional Group | Compatibility | Reaction Type |
|---|---|---|
| Esters | High | Acylative Negishi Coupling |
| Chlorides | High | Acylative Negishi Coupling |
| Nitriles | High | General Negishi Coupling |
| Amides | High | General Negishi Coupling |
| Imides | High | General Negishi Coupling |
| Heterocycles | High | General Negishi Coupling |
Other Synthetically Significant Transformations
Beyond standard cross-coupling reactions, the utility of 3-Acetoxyphenylzinc iodide can be extrapolated to other important synthetic transformations, drawing from the established reactivity patterns of arylzinc halides.
Conjugate Addition Reactions
Organozinc reagents are known to participate in conjugate addition (or 1,4-addition) reactions, particularly with α,β-unsaturated carbonyl compounds known as enones. nih.govresearchgate.net Unlike more reactive organometallics that often favor 1,2-addition to the carbonyl carbon, the moderated reactivity of organozinc halides generally leads to a preference for conjugate addition. researchgate.net This type of reaction is a powerful tool for the formation of carbon-carbon bonds at the β-position of a carbonyl system.
An uncatalyzed conjugate addition of organozinc halides to enones has been shown to proceed efficiently, tolerating various electrophilic groups on the substrate. nih.gov For arylzinc iodides, the reaction proceeds smoothly, affording high yields of the 1,4-addition products. nih.gov It is noteworthy that even in the presence of other electrophilic sites, the reaction chemoselectively occurs at the β-carbon of the enone. This suggests that 3-Acetoxyphenylzinc iodide would be a suitable reagent for the conjugate addition to enones, allowing for the introduction of the 3-acetoxyphenyl moiety while preserving its ester group.
The table below presents representative data on the conjugate addition of arylzinc iodides to enones, highlighting the yields and conditions, which can be considered analogous for reactions involving 3-Acetoxyphenylzinc iodide.
Table 2: Conjugate Addition of Arylzinc Iodides to Enones| Arylzinc Iodide | Enone Substrate | Yield of 1,4-Adduct | Reference |
|---|---|---|---|
| Phenylzinc iodide | 1,3-Diphenylprop-2-enone | High | nih.gov |
| 4-Methoxyphenylzinc iodide | Chalcone (B49325) | Excellent | nih.gov |
| 4-Chlorophenylzinc iodide | Chalcone | Excellent | nih.gov |
Ring-Forming Reactions
Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights
In-Situ Spectroscopic Monitoring of Reaction Progress
Real-time monitoring of chemical transformations involving 3-acetoxyphenylzinc iodide is crucial for understanding reaction kinetics, identifying key intermediates, and optimizing reaction conditions. In-situ spectroscopic techniques are invaluable tools for achieving this, providing a continuous stream of data from within the reaction vessel without the need for sample extraction.
Infrared (IR) Spectroscopy for Ligand Exchange and Intermediate Detection
In-situ Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance (ATR) FTIR, is a powerful method for tracking the formation and consumption of species in solution. acs.orgresearchgate.netresearchgate.net In the context of 3-acetoxyphenylzinc iodide, IR spectroscopy can monitor several key vibrational modes. The formation of the organozinc reagent from 3-iodoacetophenone can be followed by observing the disappearance of the C-I stretching vibration of the starting material and the appearance of new bands associated with the C-Zn bond.
Furthermore, the carbonyl (C=O) stretching frequency of the acetate (B1210297) group is sensitive to its electronic environment. cdnsciencepub.comproprep.com Changes in the position and intensity of this band can indicate coordination of the carbonyl oxygen to the zinc center or other metal species present in the reaction mixture, providing insights into ligand exchange processes and the formation of various adducts. cdnsciencepub.com
Table 1: Hypothetical In-Situ IR Data for the Formation of 3-Acetoxyphenylzinc Iodide
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observation During Reaction | Mechanistic Implication |
| C-I Stretch (Aryl Iodide) | ~500-600 | Decrease in intensity | Consumption of starting material |
| C=O Stretch (Acetate) | ~1760-1740 | Shift to lower wavenumber | Coordination to zinc center |
| C-Zn Stretch | ~400-500 | Appearance and increase in intensity | Formation of the organozinc reagent |
| Aromatic C-H Bending | ~800-700 | Shifts upon substitution | Confirmation of aromatic ring modification |
Note: The data in this table is hypothetical and based on general principles of IR spectroscopy of organometallic compounds and acetophenone (B1666503) derivatives. cdnsciencepub.comproprep.comlookchem.comresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Fluxionality
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed structural information in solution. nih.govescholarship.orgchemrxiv.orgwikipedia.orgresearchgate.net For 3-acetoxyphenylzinc iodide, ¹H and ¹³C NMR are essential for confirming the structure of the reagent and any intermediates. acdlabs.comlibretexts.org
The ¹H NMR spectrum would show characteristic shifts for the aromatic protons, with their coupling patterns revealing the meta-substitution pattern. youtube.comjove.comlibretexts.orgwisc.edu The chemical shifts of the protons ortho and para to the zinc-iodide group would be particularly sensitive to the electronic effects of the substituent. jove.comlibretexts.org Dynamic NMR studies, where spectra are recorded at various temperatures, can reveal information about fluxional processes, such as the exchange of ligands or the interconversion of different aggregated states of the organozinc reagent in solution. wikipedia.org
Table 2: Predicted ¹H NMR Chemical Shifts for 3-Acetoxyphenylzinc Iodide in THF-d₈
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
| Aromatic H (ortho to -OAc) | 7.2 - 7.4 | t | J ≈ 8 |
| Aromatic H (para to -OAc) | 7.0 - 7.2 | d | J ≈ 8 |
| Aromatic H (ortho to -ZnI) | 7.5 - 7.7 | d | J ≈ 8 |
| Aromatic H (between substituents) | 7.8 - 8.0 | s | - |
| Methyl H (-OAc) | 2.1 - 2.3 | s | - |
Note: These are predicted values based on the analysis of substituted benzene (B151609) derivatives and related organometallic compounds. acdlabs.comyoutube.comjove.comlibretexts.orgwisc.edu Actual values may vary.
X-ray Crystallography of Key Organozinc Intermediates and Adducts
Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and coordination geometries in the solid state. uu.nlacs.orgnih.gov While obtaining suitable crystals of reactive intermediates can be challenging, the structural elucidation of stable adducts of 3-acetoxyphenylzinc iodide with coordinating ligands (e.g., THF, amines) can provide invaluable insights into its solution-state behavior. rsc.orgnorthwestern.edu
Table 3: Predicted X-ray Crystallographic Data for a Hypothetical THF Adduct of 3-Acetoxyphenylzinc Iodide
| Parameter | Predicted Value | Significance |
| Coordination Geometry at Zn | Distorted Tetrahedral | Typical for RZnX·(solvent)₂ complexes wikipedia.orglibretexts.org |
| Zn-C Bond Length | ~2.0 - 2.1 Å | Reflects the covalent character of the bond researchgate.net |
| Zn-I Bond Length | ~2.5 - 2.6 Å | Indicative of the zinc-iodine interaction |
| Zn-O (THF) Bond Length | ~2.1 - 2.2 Å | Strength of solvent coordination nih.gov |
| C-Zn-I Bond Angle | ~110-120° | Influenced by steric and electronic factors |
Note: These values are based on known structures of related arylzinc halide complexes. nih.govacs.orgresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Pathways
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for the detection and characterization of species with unpaired electrons, i.e., radicals. nih.govacs.orgnih.gov In the context of organozinc chemistry, EPR can be instrumental in investigating whether single-electron transfer (SET) processes are involved in the formation or subsequent reactions of 3-acetoxyphenylzinc iodide. uva.nl
If the formation of the arylzinc reagent from 3-iodoacetophenone and zinc metal proceeds via a radical mechanism, EPR could potentially detect the transient aryl radical intermediate. Similarly, in cross-coupling reactions involving 3-acetoxyphenylzinc iodide, EPR can probe for the formation of radical intermediates that may arise from interactions with transition metal catalysts. The detection of a radical signal and the analysis of its g-value and hyperfine coupling constants can provide strong evidence for a radical pathway. nih.govacs.orgnih.gov
Mass Spectrometry Techniques for Identification of Transient Species
Mass spectrometry (MS) is an indispensable tool for the identification of transient and low-concentration species in complex reaction mixtures. nih.gov Techniques such as electrospray ionization (ESI-MS) can be used to gently transfer ions from solution to the gas phase, allowing for the detection of reaction intermediates and adducts. nih.gov
For reactions involving 3-acetoxyphenylzinc iodide, ESI-MS could be employed to identify key intermediates in, for example, a Negishi cross-coupling reaction. One could expect to observe ions corresponding to the starting organozinc reagent, as well as transient species involving the palladium catalyst, such as transmetalation intermediates. Tandem mass spectrometry (MS/MS) can further be used to fragment these ions, providing structural information that can help to elucidate reaction mechanisms. acs.org
Table 4: Potential Transient Species in a Negishi Coupling of 3-Acetoxyphenylzinc Iodide with an Aryl Halide (Ar-X) Detectable by ESI-MS
| m/z Value (Hypothetical) | Proposed Structure | Mechanistic Step |
| [M+H]⁺ of 3-Acetoxyphenylzinc Iodide | [C₈H₇IO₂Zn + H]⁺ | Starting Material |
| [Pd(PPh₃)₂(Ar)(ZnI)]⁺ | Oxidative Addition/Transmetalation Intermediate | Catalyst Cycle Intermediate |
| [Pd(PPh₃)₂(Aryl)(3-acetoxyphenyl)]⁺ | Reductive Elimination Precursor | Catalyst Cycle Intermediate |
| [Product + H]⁺ | [C₁₄H₁₂O₂ + H]⁺ (example) | Final Product |
Note: The m/z values are illustrative and would depend on the specific aryl halide and ligands used.
Theoretical and Computational Chemistry Studies of 3 Acetoxyphenylzinc Iodide Reactivity
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) has emerged as a primary computational tool for investigating the mechanisms of reactions involving organozinc reagents. mdpi.comnih.gov By calculating the electronic structure of molecules, DFT can accurately model the potential energy surface of a reaction, allowing for the identification of intermediates, transition states, and products. For a compound like 3-acetoxyphenylzinc iodide, DFT is instrumental in elucidating its behavior in key synthetic transformations such as the Negishi cross-coupling reaction. acs.org
DFT calculations can map out the entire reaction pathway, providing the relative energies of each species involved. This energetic information is crucial for determining the feasibility and preferred course of a reaction. For instance, in a typical cross-coupling cycle, DFT can calculate the energies of the reactants (e.g., 3-acetoxyphenylzinc iodide and an aryl halide), the oxidative addition product, the transmetalation intermediate, and the final coupled product.
| Reaction Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | 3-Acetoxyphenylzinc Iodide + Aryl Halide + Pd(0) Catalyst | 0.0 |
| Oxidative Addition TS | Transition state for aryl halide addition to Pd(0) | +15.2 |
| Oxidative Addition Product | Ar-Pd(II)-X Complex | -5.7 |
| Transmetalation TS | Transition state for transfer of acetoxyphenyl group to Pd(II) | +12.5 |
| Reductive Elimination TS | Transition state for C-C bond formation | +8.9 |
| Products | Coupled Biaryl + Zinc Halide + Pd(0) Catalyst | -25.0 |
For 3-acetoxyphenylzinc iodide participating in a reaction like a Negishi coupling, DFT can be used to calculate the activation barriers for the key elementary steps: oxidative addition, transmetalation, and reductive elimination. This analysis reveals the rate-determining step of the catalytic cycle.
| Elementary Step | Description | Calculated Activation Energy (ΔE‡, kcal/mol) |
|---|---|---|
| Oxidative Addition | Addition of an electrophile to the metal catalyst center. | 15.2 |
| Transmetalation | Transfer of the acetoxyphenyl group from zinc to the catalyst. | 18.2 |
| Reductive Elimination | Formation of the new C-C bond from the catalyst center. | 14.6 |
Molecules with rotatable single bonds, such as 3-acetoxyphenylzinc iodide, can exist in various spatial arrangements known as conformations. wiley.com The rotation around the C-O bond of the acetate (B1210297) group and the C-Zn bond can lead to different conformers with varying energies. Computational conformational analysis systematically explores these possibilities to identify the lowest-energy (most stable) conformer. acs.org It is generally assumed that the most stable conformer is the one that enters the reaction pathway. Understanding the precise three-dimensional structure of the reacting species is fundamental for predicting the stereochemical outcome of a reaction, although this is more critical for chiral molecules.
Molecular Dynamics Simulations for Solvent Effects and Diffusion Processes
The reactivity of organometallic reagents is often profoundly influenced by the solvent. nih.govnih.gov While DFT calculations are frequently performed in the gas phase or with implicit (continuum) solvent models, these approaches may not fully capture the specific interactions between the solute and individual solvent molecules. acs.org Molecular Dynamics (MD) simulations offer a more realistic picture by modeling the explicit movement and interactions of all atoms in the system, including a large number of solvent molecules, over time. nrel.govrsc.org
For 3-acetoxyphenylzinc iodide, MD simulations can reveal how solvent molecules like tetrahydrofuran (B95107) (THF) coordinate to the zinc center, influencing its Lewis acidity and the polarity of the carbon-zinc bond. acs.orgacs.org These simulations can track dynamic processes such as solvent exchange, diffusion of reactants towards each other, and the formation of the solvent cage around the reacting complex.
| Solvent | Average Zn Coordination Number | Average C-Zn Bond Length (Å) | Relative Diffusion Coefficient |
|---|---|---|---|
| Tetrahydrofuran (THF) | 3.8 | 2.05 | 1.00 |
| Dimethyl Sulfoxide (DMSO) | 4.5 | 2.08 | 0.75 |
| Toluene | 2.1 | 2.02 | 1.25 |
Electronic Structure Analysis of the Carbon-Zinc Bond and Aromaticity
The nature of the carbon-zinc (C-Zn) bond is fundamental to the reactivity of 3-acetoxyphenylzinc iodide. wikipedia.orglibretexts.org This bond is predominantly covalent but possesses significant ionic character due to the difference in electronegativity between carbon and zinc. This polarization results in a nucleophilic carbon atom, which is the basis for the utility of organozinc reagents in forming new carbon-carbon bonds. Computational methods such as Natural Bond Orbital (NBO) or Mulliken population analysis can quantify the charge distribution, providing a deeper understanding of the bond's reactivity. rdd.edu.iq
The phenyl ring in 3-acetoxyphenylzinc iodide confers aromaticity, a property of cyclic, planar systems with delocalized π-electrons that results in enhanced stability. mdpi.comchadsprep.com Computational chemistry provides tools to assess the degree of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS). researchgate.net NICS calculations measure the magnetic shielding at the center of the ring; a negative value is indicative of a diatropic ring current, a hallmark of aromaticity.
| Property | Method | Calculated Value |
|---|---|---|
| Mulliken Charge on C (ipso) | DFT/B3LYP | -0.45 e |
| Mulliken Charge on Zn | DFT/B3LYP | +0.78 e |
| NICS(1)zz of Phenyl Ring | GIAO-DFT | -25.8 ppm |
| C-Zn Bond Order | NBO Analysis | 0.88 |
Predictive Modeling for Novel Reactivity and Catalyst Design
A major goal of computational chemistry is to move from explanation to prediction. mdpi.com By building a detailed mechanistic understanding of how reagents like 3-acetoxyphenylzinc iodide react, predictive models can be developed. These models can forecast the outcome of unknown reactions or screen virtual libraries of substrates and catalysts to identify promising candidates for experimental study.
In the context of cross-coupling reactions, computational studies can systematically modify the structure of the catalyst—for example, by changing the phosphine (B1218219) ligands on a palladium center—and calculate the effect on the reaction's energy barriers. organic-chemistry.orgnih.gov This in-silico screening process can rapidly identify ligands that are predicted to enhance reaction rates or improve selectivity, thereby accelerating the development of new and more efficient catalytic systems. nih.gov
| Ligand (L) in L₂Pd | Predicted Rate-Determining Barrier (kcal/mol) | Predicted Turnover Frequency (s⁻¹) |
|---|---|---|
| PPh₃ (Triphenylphosphine) | 18.2 | 0.05 |
| P(tBu)₃ (Tri-tert-butylphosphine) | 16.5 | 0.80 |
| XPhos | 15.1 | 5.50 |
| SPhos | 14.8 | 9.10 |
Future Perspectives and Emerging Directions in Research on 3 Acetoxyphenylzinc Iodide
Development of Sustainable and Green Synthetic Protocols
The traditional synthesis of organozinc reagents often involves the use of organic solvents and can generate significant waste. The future of 3-Acetoxyphenylzinc iodide synthesis will undoubtedly be shaped by the principles of green chemistry, aiming to reduce the environmental impact of its production.
One promising avenue is the exploration of mechanochemistry , which utilizes mechanical force to induce chemical reactions, often in the absence of bulk solvents. The mechanochemical activation of zinc metal for the generation of organozinc reagents has been demonstrated, offering a solvent-free route to these valuable intermediates. Future research could focus on adapting these mechanochemical methods for the synthesis of 3-Acetoxyphenylzinc iodide from 3-iodoacetoxybenzene, potentially reducing solvent use and simplifying purification processes.
Another key area is the use of greener solvents . While typically supplied in tetrahydrofuran (B95107) (THF), a solvent with its own environmental and safety considerations, future protocols could investigate the synthesis and application of 3-Acetoxyphenylzinc iodide in more benign media. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The development of methods to perform Negishi couplings in water, potentially using surfactants to create micelles that facilitate the reaction, represents a significant step forward for green chemistry. acs.org Adapting such systems for reactions involving 3-Acetoxyphenylzinc iodide would be a noteworthy advancement.
Furthermore, the development of continuous flow processes for the on-demand synthesis of organozinc reagents offers enhanced safety and scalability. researchgate.net Implementing a flow-based synthesis for 3-Acetoxyphenylzinc iodide would allow for its generation and immediate use in subsequent reactions, minimizing the handling and storage of this reactive intermediate.
Integration with Photoredox and Electrosynthesis Methodologies
The convergence of organometallic catalysis with photoredox and electrosynthesis is revolutionizing organic synthesis by enabling novel transformations under mild conditions. The future application of 3-Acetoxyphenylzinc iodide will likely see its integration into these cutting-edge methodologies.
Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, opening up new reaction pathways. While the direct photoredox activation of 3-Acetoxyphenylzinc iodide has yet to be extensively studied, the broader field of photoredox/nickel dual catalysis for cross-coupling reactions provides a clear roadmap. Future research could explore the use of photoredox catalysts to generate aryl radicals from 3-Acetoxyphenylzinc iodide or its precursors, which could then participate in a wider range of C-C and C-heteroatom bond-forming reactions. The cooperative interplay between molecular iodine and photoredox catalysis in C-H amination also suggests intriguing possibilities for developing novel transformations involving the iodide component of the reagent. nih.gov
Electrosynthesis offers a powerful and sustainable alternative to chemical redox agents for driving chemical reactions. The electrochemical generation of organozinc reagents from aryl halides is an area of active research. Future studies could focus on the direct electrochemical synthesis of 3-Acetoxyphenylzinc iodide from 3-iodoacetoxybenzene, potentially using a sacrificial zinc anode. This would provide a reagent-free method for its preparation. Moreover, the use of electrosynthesis to drive cross-coupling reactions involving 3-Acetoxyphenylzinc iodide could lead to more efficient and environmentally friendly processes by avoiding the need for chemical oxidants or reductants to regenerate the active catalyst.
Rational Design of Enhanced Catalytic Systems
The efficiency and scope of reactions involving 3-Acetoxyphenylzinc iodide are intrinsically linked to the performance of the catalyst. The rational design of more active, stable, and selective catalysts is a continuous pursuit.
For the primary application of 3-Acetoxyphenylzinc iodide in Negishi cross-coupling reactions , the development of advanced palladium-based catalysts remains a key focus. wikipedia.org Research into new phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), and specialized pre-catalyst systems like PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes has already led to significant improvements in catalyst performance for a variety of organozinc reagents. researchgate.net Future efforts will likely concentrate on designing ligands that are specifically tailored to enhance the reactivity of functionalized organozinc reagents like 3-Acetoxyphenylzinc iodide, potentially allowing for lower catalyst loadings, milder reaction conditions, and broader substrate scope, including challenging couplings with unactivated alkyl halides. researchgate.netorganic-chemistry.orgnih.govgoogle.com
Beyond palladium, the use of more earth-abundant and cost-effective first-row transition metals like nickel and cobalt is a major trend in cross-coupling chemistry. While nickel catalysts have been shown to be effective for some Negishi couplings, their application with functionalized aryl zinc reagents like 3-Acetoxyphenylzinc iodide is an area ripe for exploration. The design of new ligand scaffolds that stabilize the active nickel or cobalt species and promote efficient catalysis will be crucial.
Exploration of New Chemical Transformations and Substrate Scopes
While Negishi cross-coupling is the hallmark reaction of 3-Acetoxyphenylzinc iodide, its synthetic utility could be significantly expanded by exploring new types of chemical transformations.
Future research could investigate the participation of 3-Acetoxyphenylzinc iodide in C-heteroatom bond-forming reactions . The development of catalytic systems for the coupling of organozinc reagents with amines, thiols, and other nucleophiles would provide direct access to a wider range of functionalized aromatic compounds.
Furthermore, the reactivity of the zinc-carbon bond could be harnessed for additions to unsaturated systems other than the traditional cross-coupling partners. For example, the catalyzed addition of 3-Acetoxyphenylzinc iodide to aldehydes, ketones, imines, and activated alkenes could provide new routes to complex molecules.
The exploration of tandem or domino reaction sequences initiated by a transformation involving 3-Acetoxyphenylzinc iodide is another exciting frontier. A cross-coupling reaction could be designed to trigger a subsequent cyclization or rearrangement, allowing for the rapid construction of complex molecular architectures from simple starting materials.
Advanced Spectroscopic and Computational Approaches to Unravel Complex Mechanisms
A deeper understanding of the fundamental properties and reaction mechanisms of 3-Acetoxyphenylzinc iodide is essential for the rational design of new and improved applications. Advanced spectroscopic and computational techniques are poised to provide unprecedented insights.
In-situ spectroscopic monitoring of reactions involving 3-Acetoxyphenylzinc iodide using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and infrared (IR) spectroscopy can provide valuable information about the formation of intermediates, the kinetics of the reaction, and the speciation of the organozinc reagent in solution. Such studies can help to elucidate the true nature of the active nucleophile and the catalytic cycle.
Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. DFT calculations can be used to model the structures of intermediates and transition states, calculate reaction energy profiles, and rationalize the observed reactivity and selectivity. nih.govnih.govresearchgate.net Future computational studies on the Negishi coupling of 3-Acetoxyphenylzinc iodide could provide detailed insights into the roles of the ligand, solvent, and additives, thereby guiding the development of more efficient catalytic systems. The theoretical investigation of potential new reactions of this reagent could also help to identify promising avenues for experimental exploration.
By embracing these future perspectives and emerging research directions, the scientific community can unlock the full potential of 3-Acetoxyphenylzinc iodide, transforming it from a useful reagent for a specific reaction into a versatile building block for a wide array of modern synthetic transformations.
Q & A
Q. Data Consideration :
- Purity : Use GC-MS to confirm absence of byproducts.
- Yield Optimization : Vary stoichiometry (e.g., Zn:I ratio) and reaction time (typically 6–12 hrs).
What spectroscopic and crystallographic techniques are essential for characterizing 3-acetoxyphenylzinc iodide?
Basic Research Question
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify acetoxy (δ ~2.1 ppm for CH3) and aromatic proton shifts.
- X-Ray Diffraction (XRD) : Resolve crystal structure and confirm Zn–C bonding geometry. For organometallic iodides, powder XRD (as in HgI2 studies ) can reveal unit cell parameters, though single-crystal analysis is preferred for accuracy.
- FT-IR : Validate acetoxy C=O stretching (~1740 cm<sup>−1</sup>) and Zn–I vibrations (~200–400 cm<sup>−1</sup>) .
Advanced Application : Pair synchrotron XRD with DFT calculations to correlate electronic structure with reactivity .
How can researchers design experiments to assess the reactivity of 3-acetoxyphenylzinc iodide in cross-coupling reactions?
Advanced Research Question
- Substrate Scope : Test coupling partners (e.g., aryl halides, aldehydes) under Suzuki-Miyaura or Negishi conditions. Monitor reaction kinetics via <sup>19</sup>F NMR if fluorinated substrates are used .
- Mechanistic Probes : Introduce radical traps (TEMPO) or isotopic labeling (<sup>13</sup>C) to distinguish single-electron vs. polar pathways.
- Solvent Effects : Compare reactivity in polar aprotic (DMF) vs. nonpolar (toluene) solvents to evaluate ionic vs. radical intermediates .
Data Analysis : Use Arrhenius plots to derive activation energies and identify rate-limiting steps.
How should contradictions in catalytic efficiency data for 3-acetoxyphenylzhenylzinc iodide be resolved?
Advanced Research Question
Discrepancies in catalytic performance often arise from:
- Impurity Profiles : Trace oxygen/moisture degrades organozinc species. Use elemental analysis (EA) and ICP-MS to quantify Zn/I ratios .
- Substrate Purity : Ensure aryl halides are degassed and dried (e.g., molecular sieves).
- Reaction Monitoring : Employ in-situ IR or Raman spectroscopy to detect intermediate species (e.g., zincate complexes) .
Case Study : In perovskite solar cells, minor impurities (<1%) reduced device efficiency by 30% . Apply similar rigor to catalytic studies.
What strategies optimize 3-acetoxyphenylzinc iodide’s stability in long-term storage?
Basic Research Question
- Solvent Choice : Store in dry THF with 3Å molecular sieves to absorb residual H2O.
- Temperature : −20°C storage slows decomposition; avoid freezing/thawing cycles.
- Stabilizers : Add ligands (e.g., TMEDA) to prevent aggregation, as seen in ZnI2 stabilization .
Validation : Conduct accelerated aging tests (40°C for 7 days) and compare FT-IR/NMR spectra pre/post storage.
How can computational methods enhance the understanding of 3-acetoxyphenylzinc iodide’s electronic properties?
Advanced Research Question
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map HOMO/LUMO energies and predict redox behavior .
- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility trends (e.g., THF vs. DCM).
- Charge Transport : Model electron-hole diffusion lengths (cf. perovskite studies ) to assess suitability in optoelectronic applications.
Validation : Compare computed UV-Vis spectra with experimental data to refine parameters.
What are the key safety protocols for handling 3-acetoxhenylzinc iodide in laboratory settings?
Basic Research Question
- Ventilation : Use fume hoods to avoid inhalation of iodide vapors.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize with dry sand; avoid water to prevent exothermic reactions .
Documentation : Align with OSHA guidelines and SDS templates (e.g., MedChemExpress ).
How can researchers address low yields in large-scale syntheses of 3-acetoxyphenylzinc iodide?
Advanced Research Question
- Scale-Up Challenges : Heat/mass transfer limitations in batch reactors. Switch to flow chemistry for better control .
- Byproduct Mitigation : Use scavengers (e.g., MgSO4) to remove H2O/O2.
- Process Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .
Case Study : Perovskite film scalability issues were resolved via spray-coating —apply similar innovation to organozinc synthesis.
What role does 3-acetoxyphenylzinc iodide play in developing novel materials (e.g., perovskites or MOFs)?
Advanced Research Question
- Perovskite Precursors : Its iodide content may substitute PbI2 in solar cells, though Zn’s lower ionic radius requires lattice adjustments .
- MOF Synthesis : Use as a linker or node due to aryl-zinc bonds’ directional coordination. Compare with GaI3-based frameworks .
Characterization : Pair XRD with EXAFS to probe local Zn environments .
How should researchers structure a publication to highlight 3-acetoxyphenylzinc iodide’s novelty?
Q. Methodological Guidance
- Abstract : Emphasize synthetic innovation or catalytic efficiency.
- Data Presentation : Use tables for comparative yields, crystallographic data, and spectroscopic peaks .
- Critical Analysis : Discuss limitations (e.g., air sensitivity) and propose mitigation strategies .
Ethics : Cite authoritative sources (e.g., CAS Common Chemistry ) and avoid unverified platforms per user guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
